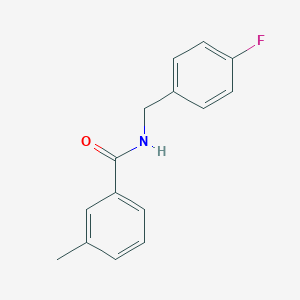

N-(4-fluorobenzyl)-3-methylbenzamide

説明

N-(4-fluorobenzyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 4-fluorobenzylamine moiety.

特性

分子式 |

C15H14FNO |

|---|---|

分子量 |

243.28 g/mol |

IUPAC名 |

N-[(4-fluorophenyl)methyl]-3-methylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |

InChIキー |

WMAWTGLSPZWMOP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F |

正規SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Electronic Features

Key structural variations among benzamide derivatives lie in their substituents and directing groups, which influence their electronic properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

- Directing Groups: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation with transition metals (e.g., Pd, Mn), facilitating C–H bond activation . In contrast, N-(4-fluorobenzyl)-3-methylbenzamide likely acts as a monodentate ligand, which may limit its efficacy in directing C–H functionalization.

- Compounds with multiple fluorines (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide) may exhibit enhanced electrophilicity .

- Halogen Variants : Chlorine in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide offers distinct electronic and steric effects compared to fluorine, influencing its fluorescence properties and metal-binding affinity .

Reactivity in C–H Functionalization

- N,O-Bidentate Directing Groups : highlights the superior performance of N,O-bidentate ligands in forming stable five-membered chelates with metals, critical for C–H bond cleavage. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms a bis-five-membered ring complex with Pd, enabling selective C–H methylation .

- However, isolation challenges for intermediates (e.g., reports unconfirmed byproducts) may limit their use .

Spectroscopic and Crystallographic Data

- Characterization : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized via $ ^1H $/$ ^{13}C $ NMR, IR, GC-MS, and X-ray crystallography, confirming its planar amide geometry and hydrogen-bonding networks . Similar rigor is lacking for N-(4-fluorobenzyl)-3-methylbenzamide, though its analogs (e.g., ) likely share comparable spectroscopic profiles.

Catalytic Performance

- N,O-Bidentate Systems: demonstrates that N,O-bidentate benzamides achieve high regioselectivity in Mn-catalyzed C(sp²)–H methylation, outperforming monodentate analogs. The hydroxyl group’s hydrogen-bonding capability further stabilizes reactive intermediates .

- Limitations of Fluorinated Analogs: While fluorinated benzamides may enhance metal-ligand interaction through electron withdrawal, their monodentate nature (e.g., the target compound) could result in lower catalytic turnover compared to bidentate systems .

Stability and Isolation Challenges

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。